molecular formula C12H18BrNO B2825869 3-(Piperidin-3-ylmethyl)phenol;hydrobromide CAS No. 2309445-33-6

3-(Piperidin-3-ylmethyl)phenol;hydrobromide

Cat. No.: B2825869
CAS No.: 2309445-33-6
M. Wt: 272.186
InChI Key: LGVNQEDZRNHPQS-UHFFFAOYSA-N
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Description

“3-(Piperidin-3-ylmethyl)phenol;hydrobromide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Antioxidant and Biological Activity Potential

A study on the compound 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, an alkylaminophenol compound similar in structure, highlighted its high antioxidant value, suggesting potential as a biologically active drug. Theoretical and experimental analyses, including FT-IR, NMR, and UV-Vis spectroscopy, supported the compound's promising characteristics (Ulaş, 2020).

DNA Cleavage and Photodynamic Therapy Applications

The synthesis and characterization of novel water-soluble phthalocyanines derived from a similar piperidine compound showed significant DNA cleavage effects under irradiation, suggesting their potential in photodynamic therapy (Özel et al., 2019).

Anti-Inflammatory and Anti-Arthritic Effects

Piperine, a compound structurally related to piperidine derivatives, demonstrated anti-inflammatory, antinociceptive, and antiarthritic effects in both in vitro and in vivo models. It inhibited the expression of inflammatory mediators and showed potential for pharmaceutical or dietary use in arthritis treatment (Bang et al., 2009).

Gastrointestinal Motility Disorders Treatment

A specific piperidine opioid antagonist, designed for systemic administration, showed high affinity for opioid receptors and potential for treating gastrointestinal motility disorders due to its peripheral selectivity (Zimmerman et al., 1994).

Corrosion Inhibition for Industrial Applications

Benzimidazole derivatives with a piperidine moiety have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds exhibited high inhibition efficiency, demonstrating their potential utility in industrial applications (Yadav et al., 2016).

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c14-12-5-1-3-10(8-12)7-11-4-2-6-13-9-11;/h1,3,5,8,11,13-14H,2,4,6-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVNQEDZRNHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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